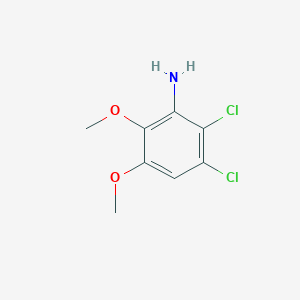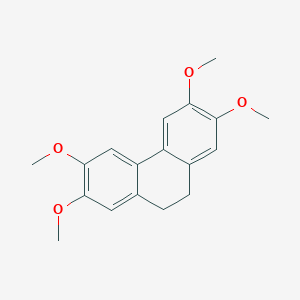![molecular formula C30H36N2O2 B296019 2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline is a chemical compound that has been gaining significant attention in scientific research. This compound, also known as MQO-2, has been found to have potential applications in various fields, including medicine, biology, and chemistry.
Wirkmechanismus
The mechanism of action of 2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of enzymes involved in cancer cell growth. It has also been found to bind to iron ions, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects
2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline has been found to have various biochemical and physiological effects. In cancer cells, it has been found to inhibit cell growth and induce cell death. It has also been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline in lab experiments is its high stability and solubility in various solvents. This makes it easy to handle and use in experiments. However, one limitation is that the compound is relatively expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline. One direction is to investigate its potential applications in the treatment of cancer and inflammatory diseases. Another direction is to explore its use as a fluorescent probe for the detection of other metal ions in cells. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on biological systems.
Synthesemethoden
The synthesis of 2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline involves a multi-step process that includes the reaction of 2-methyl-8-hydroxyquinoline with 10-bromodecanoic acid, followed by the reaction with potassium carbonate and 2-methyl-8-bromoquinoline. The final product is obtained through the reaction of the intermediate with potassium tert-butoxide and 1-bromo-3-methylbutane. This synthesis method has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline has been found to have potential applications in various scientific research fields. In medicine, it has been investigated for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. In biology, it has been used as a fluorescent probe to detect the presence of iron ions in cells. In chemistry, it has been used as a ligand for the synthesis of metal complexes.
Eigenschaften
Molekularformel |
C30H36N2O2 |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
2-methyl-8-[10-(2-methylquinolin-8-yl)oxydecoxy]quinoline |
InChI |
InChI=1S/C30H36N2O2/c1-23-17-19-25-13-11-15-27(29(25)31-23)33-21-9-7-5-3-4-6-8-10-22-34-28-16-12-14-26-20-18-24(2)32-30(26)28/h11-20H,3-10,21-22H2,1-2H3 |
InChI-Schlüssel |
NBNNSTUGFAMPDF-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OCCCCCCCCCCOC3=CC=CC4=C3N=C(C=C4)C)C=C1 |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2OCCCCCCCCCCOC3=CC=CC4=C3N=C(C=C4)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)
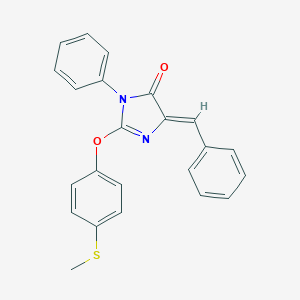
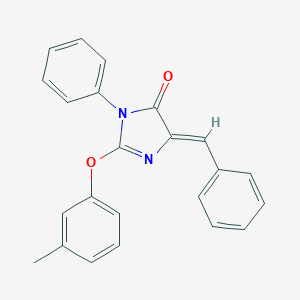
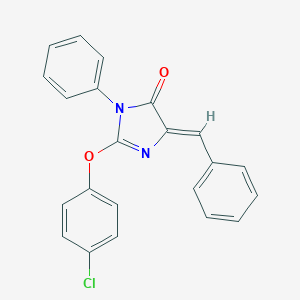
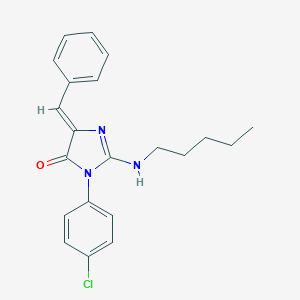

![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
